4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione
CAS No.: 143413-68-7
Cat. No.: VC0518064
Molecular Formula: C26H39ClN2O4
Molecular Weight: 479.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143413-68-7 |
|---|---|
| Molecular Formula | C26H39ClN2O4 |
| Molecular Weight | 479.0 g/mol |
| IUPAC Name | 8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
| Standard InChI | InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H |
| Standard InChI Key | QYFHCFNBYQZGKW-UHFFFAOYSA-N |
| Isomeric SMILES | CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)[C@H]3CC4=C(C=CC=C4OC)OC3.Cl |
| SMILES | CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |
| Canonical SMILES | CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
Alnespirone is a chiral molecule with a molecular formula of C₂₆H₃₈N₂O₄ (free base) or C₂₆H₃₉ClN₂O₄ (hydrochloride salt). Key physicochemical properties include:
The compound features a spiro[4.5]decane-7,9-dione core linked to a 5-methoxychroman-3-yl moiety via a butylpropylamino chain. The stereochemistry of the chroman ring (R or S configuration) influences receptor binding affinity, with the (S)-enantiomer (CAS 138298-79-0) demonstrating higher selectivity for 5-HT₁A receptors .
Structural Analysis
-
Spiro Core: The azaspiro[4.5]decane-7,9-dione system introduces conformational rigidity, which enhances receptor binding specificity.
-
Chroman Substituent: The 5-methoxy group on the chroman ring modulates lipophilicity and interactions with hydrophobic receptor pockets .
-
Aminoalkyl Chain: The N-propylamino-butyl linker facilitates optimal spatial orientation for 5-HT₁A receptor engagement .
Synthesis and Stereochemical Considerations
Synthetic Routes
Alnespirone is synthesized through a multi-step process involving:
-
Condensation Reactions: Formation of the chroman ring via acid-catalyzed cyclization of substituted phenols with epoxide intermediates .
-
Spirocycle Construction: Ring-closing metathesis or Dieckmann condensation to generate the azaspiro[4.5]decane-dione core.
-
Amination: Introduction of the propylamino-butyl chain using reductive amination or nucleophilic substitution.
The racemic mixture (±)-S 20244 is typically resolved via chiral chromatography to isolate the pharmacologically active (S)-enantiomer .
Stereochemical Impact
-
(S)-Enantiomer: Exhibits a 5-fold higher affinity for 5-HT₁A receptors (Ki = 0.19 nM) compared to the (R)-enantiomer (Ki = 0.95 nM) .
-
Racemate: The (±)-form shows intermediate activity but is less commonly used in research due to enantiomer-specific effects .
Pharmacological Profile
Receptor Binding and Selectivity
Alnespirone is a high-affinity, full agonist at 5-HT₁A receptors, with minimal activity at other serotonin subtypes (e.g., 5-HT₂A, 5-HT₃) or adrenergic receptors . Key binding data:
| Target | Ki (nM) | Assay System | Source |
|---|---|---|---|
| 5-HT₁A | 0.19–0.35 | Rat hippocampal membranes | |
| 5-HT₂A | >1,000 | Radioligand displacement | |
| α₁-Adrenergic | >1,000 | Functional assays |
Functional Effects
-
Serotonin Release Modulation: Alnespirone dose-dependently reduces extracellular 5-HT levels in the dorsal raphe nucleus (to 60% of baseline) and forebrain regions (23–65% of baseline), mediated by presynaptic 5-HT₁A autoreceptor activation .
-
Behavioral Effects:
-
Anxiolytic Activity: At 0.3 mg/kg (s.c.), it reduces conflict behavior in rodent models without inducing sedation .
-
Anti-Aggressive Properties: Suppresses offensive aggression in resident-intruder paradigms (ID₅₀ = 1.11 mg/kg) via somatodendritic 5-HT₁A autoreceptors .
-
Antidepressant-Like Effects: Reverses chronic mild stress-induced anhedonia at 2.5–5 mg/kg/day, comparable to imipramine .
-
Preclinical and Clinical Research Findings
Neurochemical Studies
-
Microdialysis Data: Alnespirone (0.3 mg/kg) decreases 5-HT release in the frontal cortex (29% of baseline) and striatum (23%), with weaker effects in the hippocampus (65%) .
-
Receptor Antagonism: WAY-100635 (a 5-HT₁A antagonist) fully reverses alnespirone’s effects, confirming receptor specificity .
Behavioral Pharmacology
| Model | Effect | Dose (mg/kg) | Source |
|---|---|---|---|
| Forced Swim Test | Reduced immobility time | 1–5 | |
| Resident-Intruder | ↓ Offensive aggression | 1.11 | |
| Elevated Plus Maze | ↑ Open-arm exploration | 0.3–1 |
Comparative Analysis with Other 5-HT₁A Agonists
| Parameter | Alnespirone | 8-OH-DPAT | Buspirone |
|---|---|---|---|
| 5-HT₁A Ki (nM) | 0.19 | 0.2 | 6.8 |
| Selectivity | High | Moderate | Low (D₂ partial agonist) |
| Sedative Effects | Absent | Present | Present |
| Clinical Use | Preclinical | Research only | Approved (anxiety) |
Alnespirone’s lack of sedation and high selectivity distinguish it from classical azapirones .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume